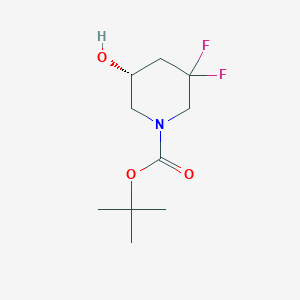

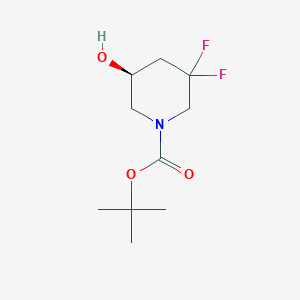

tert-Butyl (5S)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The tert-butyl group is a type of alkyl group derived from butane. It is often used in organic chemistry due to its unique reactivity pattern . The compound you mentioned likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is often introduced into organic molecules through reactions with tert-butyl alcohol or tert-butyl chloride. The piperidine ring could be formed through a variety of methods, including the cyclization of amines .Molecular Structure Analysis

The molecular structure of this compound would likely feature a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 3,3-difluoro-5-hydroxy substituents indicate that there are two fluorine atoms and one hydroxyl group attached to the third carbon in the ring .Chemical Reactions Analysis

The tert-butyl group is known to influence the electronic properties of the molecules it’s part of, affecting their reactivity . The presence of the hydroxyl and fluorine groups could also impact the compound’s reactivity, potentially making it a candidate for reactions such as nucleophilic substitution or elimination.Wissenschaftliche Forschungsanwendungen

Tert-butyl DFHPC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as an intermediate in various biochemical and physiological studies. It has been used as a reagent in the synthesis of various drugs and as a catalyst in the synthesis of various polymers. It has also been used in the study of enzyme kinetics and in the study of the mechanism of action of various drugs.

Wirkmechanismus

Target of Action

The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . It has also been shown to affect electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads .

Mode of Action

The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .

Biochemical Pathways

The tert-butyl group has been shown to have relevance in nature and its implication in biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group has been shown to have a unique reactivity pattern . It has been used in chemical transformations and has implications in biosynthetic and biodegradation pathways .

Vorteile Und Einschränkungen Für Laborexperimente

The use of tert-butyl DFHPC in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is toxic and should be handled with caution.

Zukünftige Richtungen

There are several potential future directions for the use of tert-butyl DFHPC in scientific research. One direction is to study its potential use as a therapeutic agent. Another direction is to study its potential use as a drug delivery system. Additionally, its potential use as a substrate for enzyme-catalyzed reactions could be explored. Finally, its potential use as a catalyst in the synthesis of various polymers could be studied.

Synthesemethoden

Tert-butyl DFHPC can be synthesized in a few different ways. The most common method is the reaction of tert-butyl alcohol with 3,3-difluoropiperidine-1-carboxylic acid. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified by recrystallization.

Biochemische Analyse

Biochemical Properties

The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . It has relevance in nature and implications in biosynthetic and biodegradation pathways .

Cellular Effects

For instance, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate to synthesize the side chain of the lipid-lowering drug rosuvastatin, has been shown to have significant effects on cellular processes .

Molecular Mechanism

The tert-butyl group is known to elicit a unique reactivity pattern, which could potentially influence its interactions with biomolecules .

Metabolic Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Eigenschaften

IUPAC Name |

tert-butyl (5S)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHCRPISXZGPTH-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)

![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)

![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)

![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)